molecular formula C14H10Cl2O3 B6407409 3-(2,5-Dichlorophenyl)-5-methoxybenzoic acid, 95% CAS No. 1262007-22-6

3-(2,5-Dichlorophenyl)-5-methoxybenzoic acid, 95%

Cat. No.: B6407409
CAS No.: 1262007-22-6
M. Wt: 297.1 g/mol
InChI Key: CQQJYMPIGCZDKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-Dichlorophenyl)-5-methoxybenzoic acid (DCMB) is an organic compound belonging to the class of phenylbenzoic acids. It is widely used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. DCMB is also known as 2,5-dichloro-m-methoxybenzoic acid, 2,5-dichloro-p-anisic acid, and 2,5-dichloro-3-methoxybenzoic acid.

Scientific Research Applications

DCMB has been used extensively in scientific research, primarily in the fields of pharmaceuticals and agrochemicals. It has been used as a key intermediate in the synthesis of a number of drugs, including antifungal agents and anticonvulsants. DCMB has also been used in the synthesis of herbicides and insecticides, as well as in the synthesis of polymers.

Mechanism of Action

The mechanism of action of DCMB is not fully understood. However, it is believed to act as an inhibitor of the enzyme aromatase, which is responsible for the conversion of androgens to estrogens. Additionally, DCMB has been shown to inhibit the enzyme lipoxygenase, which is involved in the metabolism of fatty acids.
Biochemical and Physiological Effects
DCMB has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce the levels of estrogens, testosterone, and androgens in the blood. Additionally, DCMB has been shown to reduce inflammation, inhibit the growth of cancer cells, and reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

DCMB is a relatively inexpensive compound and is widely available. It is also relatively stable, making it suitable for use in laboratory experiments. However, it is important to note that DCMB is a strong irritant and can cause skin and respiratory irritation if inhaled or ingested. Additionally, it can cause eye irritation if it comes into contact with the eyes.

Future Directions

Given its potential applications in the fields of pharmaceuticals and agrochemicals, there are a number of potential future directions for DCMB. These include further research into its mechanism of action, as well as its potential use in the synthesis of drugs and other compounds. Additionally, further research is needed to determine the optimal conditions for its synthesis and to explore its potential as an inhibitor of other enzymes. Finally, further research is needed to explore its potential applications in the fields of medicine and agriculture.

Synthesis Methods

DCMB can be synthesized through a variety of methods. The most common method is the Fischer-Speier reaction, which involves the condensation of 2,5-dichloroanisole with methanol in the presence of an acidic catalyst. This reaction produces a mixture of DCMB and 2,5-dichloroanisole, which can be separated by column chromatography. Additionally, DCMB can be synthesized through the oxidation of 2,5-dichloroanisole with hydrogen peroxide in the presence of a base.

Properties

IUPAC Name

3-(2,5-dichlorophenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3/c1-19-11-5-8(4-9(6-11)14(17)18)12-7-10(15)2-3-13(12)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQJYMPIGCZDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60691236
Record name 2',5'-Dichloro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262007-22-6
Record name 2',5'-Dichloro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.